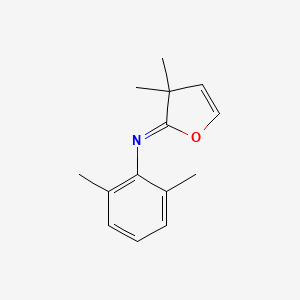
benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate is an organic compound that belongs to the class of esters This compound features a benzyl group attached to a hydroxy-methyl-oxopentanoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate typically involves esterification reactions. One common method is the reaction between benzyl alcohol and (2R)-2-hydroxy-2-methyl-4-oxopentanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Mecanismo De Acción
The mechanism of action of benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2R)-2-hydroxy-2-methyl-4-oxopentanoic acid, which can then interact with enzymes and receptors in biological systems. The benzyl group may also play a role in modulating the compound’s activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate can be compared with other esters, such as benzyl acetate and benzyl benzoate.
- It can also be compared with other hydroxy-methyl-oxopentanoate derivatives.
Uniqueness
- The presence of the benzyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, compared to other similar compounds.
- Its specific stereochemistry ((2R)-configuration) also contributes to its distinct reactivity and biological activity.
Propiedades
Número CAS |
825612-36-0 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
benzyl (2R)-2-hydroxy-2-methyl-4-oxopentanoate |
InChI |
InChI=1S/C13H16O4/c1-10(14)8-13(2,16)12(15)17-9-11-6-4-3-5-7-11/h3-7,16H,8-9H2,1-2H3/t13-/m1/s1 |
Clave InChI |
UXRYJEIUFUQONH-CYBMUJFWSA-N |
SMILES isomérico |
CC(=O)C[C@](C)(C(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CC(=O)CC(C)(C(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
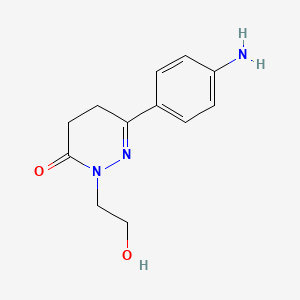
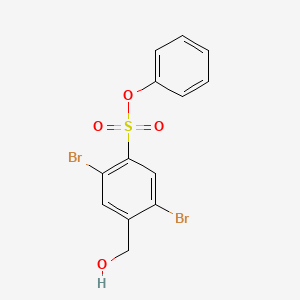

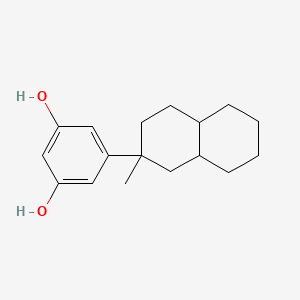
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
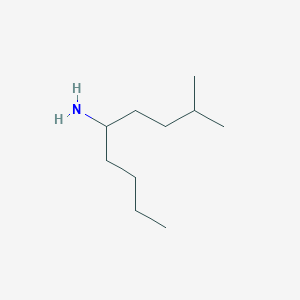
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)


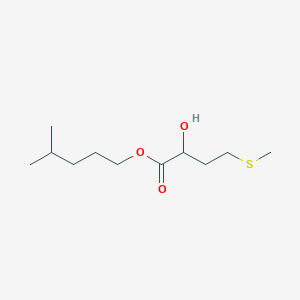
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
